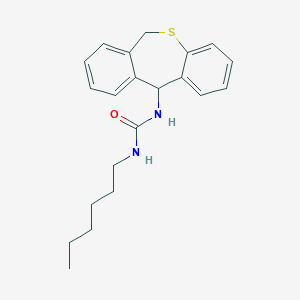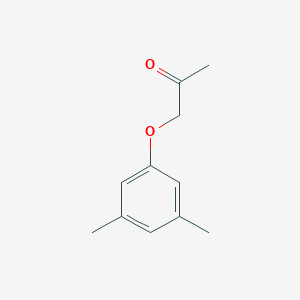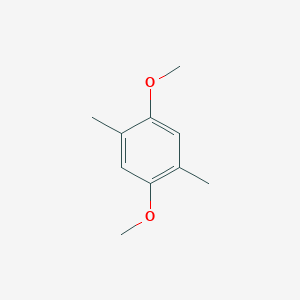
1,4-二甲氧基-2,5-二甲苯
描述
1,4-Dimethoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C10H14O2 . It has an average mass of 166.217 Da and a monoisotopic mass of 166.099380 Da .
Molecular Structure Analysis
The molecular structure of 1,4-Dimethoxy-2,5-dimethylbenzene consists of a benzene ring with two methoxy groups (-OCH3) and two methyl groups (-CH3) attached to it .Physical And Chemical Properties Analysis
1,4-Dimethoxy-2,5-dimethylbenzene is a white solid . It has an average mass of 166.217 Da and a monoisotopic mass of 166.099380 Da .科学研究应用
溴化和转化为含硫醌
1,4-二甲氧基-2,5-二甲苯因其溴化反应而被研究。艾特肯等人(2016 年)探索了该化合物的 NBS 溴化,产生了各种溴化产物,包括 1-溴-4-溴甲基-2,5-二甲氧基-3-甲苯。这项工作突出了其产生新的含硫醌衍生物的潜力,展示了其在合成化学中的重要性 (Aitken 等,2016)。
在 CH3NO2–AlCl3 体系中的分解
Nishinaga 等人(1974 年)的研究考察了 1,4-二甲氧基-2,5-二甲苯阳离子的分解,导致形成 2,5-二甲基对苯醌。这一发现表明,这些自由基阳离子的反应途径受其原子核上的取代基的影响 (Nishinaga 等,1974)。
晶体结构和氢键
Hammershøj 等人(2005 年)提供了对 1,4-二甲氧基-2,5-二甲苯的溴化衍生物的晶体结构的见解。该研究揭示了键长、键角和弱分子间氢键的细节,有助于了解其分子结构和相互作用 (Hammershøj 等,2005)。
医药中间体分子的合成
Zhimin(2003 年)报道了从 1,4-二甲氧基苯衍生的医药中间体分子 2,5-二甲氧基-4-乙硫基苯乙胺的合成。这突出了其在药物合成中的应用,特别是用于治疗精神病和精神分裂症精神病的分子 (Zhimin,2003)。
电化学聚合
Yamamoto 等人(1987 年)对对二甲氧基苯的电氧化聚合进行了研究,导致形成聚(2,5-二甲氧基-1,4-亚苯基)。这项研究对于理解聚合过程和在材料科学中的潜在应用具有重要意义 (Yamamoto 等,1987)。
安全和危害
1,4-Dimethoxy-2,5-dimethylbenzene can cause eye, skin, and respiratory tract irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .
属性
IUPAC Name |
1,4-dimethoxy-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-5-10(12-4)8(2)6-9(7)11-3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAGBLIBQSOQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304959 | |
| Record name | 1,4-dimethoxy-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethoxy-2,5-dimethylbenzene | |
CAS RN |
2674-32-0 | |
| Record name | NSC168507 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dimethoxy-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

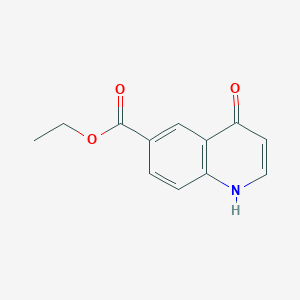
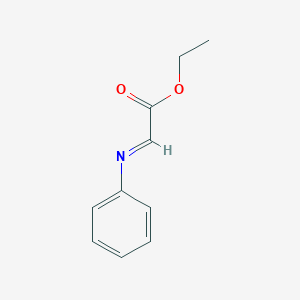
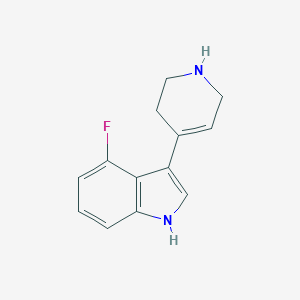
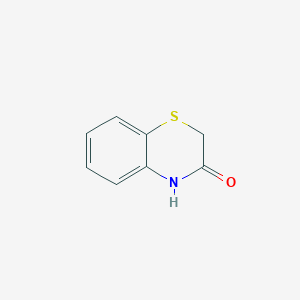
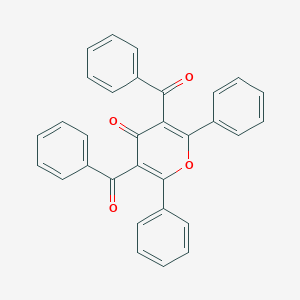
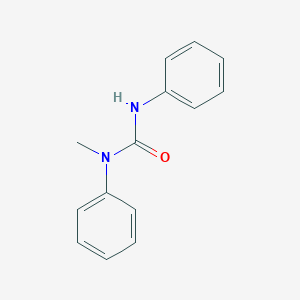
![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)
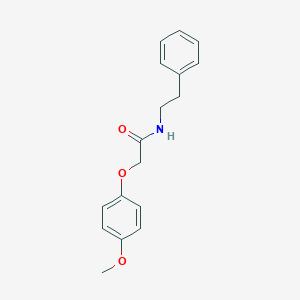
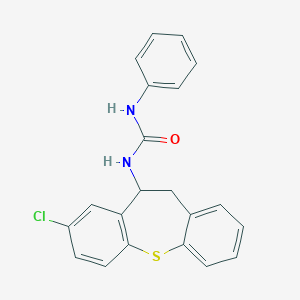
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)
![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)
